What are the fundamental properties of Benzenediazonium chloride?
What are the fundamental properties of Benzenediazonium chloride?
For Researchers, Scientists, and Drug Development Professionals
Benzenediazonium (B1195382) chloride (C₆H₅N₂⁺Cl⁻) is a versatile and highly reactive organic compound that serves as a pivotal intermediate in the synthesis of a wide array of aromatic compounds. Its unique properties make it an indispensable tool in various fields, including dye and pigment manufacturing, polymer science, and critically, in the development of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the fundamental properties of benzenediazonium chloride, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Properties of Benzenediazonium Chloride
Benzenediazonium chloride is a colorless crystalline solid that is highly soluble in water.[1][2] In the solid state, it is notoriously unstable and can be explosive, particularly when dry or exposed to heat or shock.[1][3] For safety, it is almost exclusively prepared and used in situ as a cold aqueous solution.[1] The stability of the benzenediazonium ion is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring through resonance.[4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of benzenediazonium chloride is presented in the table below. It is important to note that some of the cited values, such as boiling point and density, are estimates due to the compound's inherent instability.[6][7]
| Property | Value | Citations |
| Molecular Formula | C₆H₅N₂Cl | [6][7] |
| Molecular Weight | 140.57 g/mol | [6][7] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 191-197 °C (decomposes) | [6][7] |
| Boiling Point | 228.71 °C (rough estimate) | [6][7] |
| Density | 1.2625 g/cm³ (rough estimate) | [6][7] |
| Solubility in Water | Highly soluble | [1][3] |
| Solubility in Organic Solvents | Sparingly soluble in alcohol; insoluble in ether | [3][8] |
| Stability | Unstable, especially when dry; explosive | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of benzenediazonium chloride. The following table summarizes key spectral features.
| Spectroscopic Technique | Key Features | Citations |
| Infrared (IR) | The most characteristic absorption is the N≡N stretching vibration. An electron-donating para-substituent tends to decrease the wavenumber of the N≡N stretch, while an electron-withdrawing group has a less pronounced effect. The aryl carbon-nitrogen (Ar-N) stretch is also observable. | [9] |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR: The carbon atom attached to the diazonium group (C1) is observed in the range of 102-123 ppm. ¹⁵N NMR: Substituents on the benzene (B151609) ring influence the chemical shifts of the nitrogen atoms; electron-donating groups cause a downfield shift, while electron-attracting groups lead to an upfield shift. | [10] |
Synthesis of Benzenediazonium Chloride
The primary method for the synthesis of benzenediazonium chloride is the diazotization of aniline (B41778). This reaction involves treating a cold acidic solution of aniline with sodium nitrite (B80452).
Experimental Protocol: Diazotization of Aniline
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a flask, dissolve one equivalent of aniline in approximately three equivalents of concentrated hydrochloric acid diluted with water.
-
Cool the aniline salt solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[11]
-
In a separate beaker, prepare a solution of one equivalent of sodium nitrite in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution with continuous and vigorous stirring. The addition should be slow to control the exothermic nature of the reaction and to keep the temperature below 5 °C.[12]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The presence of excess nitrous acid can be confirmed using starch-iodide paper, which will turn blue-black.[11]
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aniline and concentrated hydrochloric acid are corrosive and toxic.
-
Solid benzenediazonium chloride is explosive and should not be isolated. Always keep it in a cold aqueous solution.
Caption: Experimental workflow for the synthesis of benzenediazonium chloride.
Key Reactions of Benzenediazonium Chloride
The high reactivity of the diazonium group allows for two main classes of reactions: substitution reactions where the dinitrogen moiety is lost, and coupling reactions where the nitrogen atoms are retained.
Substitution Reactions (Loss of N₂)
In these reactions, the diazonium group acts as an excellent leaving group (as N₂ gas), facilitating the introduction of a wide range of substituents onto the benzene ring.
1. Sandmeyer Reaction: This reaction allows for the introduction of chloro, bromo, and cyano groups using the corresponding copper(I) salt.
-
Experimental Protocol: Synthesis of Chlorobenzene (B131634) (Sandmeyer Reaction)
-
Prepare the benzenediazonium chloride solution as described previously.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold benzenediazonium chloride solution to the copper(I) chloride solution.
-
Nitrogen gas will evolve, and an organic layer of chlorobenzene will form.
-
After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.[12]
-
2. Gattermann Reaction: This is a modification of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid.
3. Replacement by Iodide: The introduction of an iodine atom is achieved by treating the diazonium salt solution with potassium iodide (KI).[13]
4. Replacement by Fluoride (Balz-Schiemann Reaction): This reaction involves the formation of the benzenediazonium fluoroborate salt, which upon heating, decomposes to yield fluorobenzene.
5. Replacement by a Hydroxyl Group: Warming the aqueous solution of benzenediazonium chloride leads to its decomposition and the formation of phenol (B47542).[13][14]
6. Replacement by Hydrogen (Deamination): The diazonium group can be replaced by a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂).
Caption: Key substitution reactions of benzenediazonium chloride.
Coupling Reactions (Retention of N₂)
Azo coupling reactions involve the reaction of the benzenediazonium ion (an electrophile) with an activated aromatic ring (a nucleophile), such as phenols or anilines. This reaction is fundamental to the synthesis of azo dyes.[15]
1. Coupling with Phenol: The reaction of benzenediazonium chloride with phenol in a basic medium yields p-hydroxyazobenzene, an orange dye.[16]
-
Experimental Protocol: Azo Coupling with Phenol
-
Prepare the benzenediazonium chloride solution and keep it in an ice bath.
-
Dissolve phenol in an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide.
-
Cool the sodium phenoxide solution in an ice bath to 0-5 °C.
-
Slowly add the cold benzenediazonium chloride solution to the cold sodium phenoxide solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form immediately.[12]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Collect the precipitated dye by filtration, wash it with cold water, and dry it.
-
2. Coupling with Aniline: The reaction with aniline in a slightly acidic medium produces p-aminoazobenzene, known as aniline yellow.[17]
Caption: Mechanism of azo coupling with phenol.
Stability and Decomposition
The thermal decomposition of benzenediazonium chloride in aqueous solution follows first-order kinetics and results in the formation of phenol and nitrogen gas.[18][19] The rate of decomposition is highly temperature-dependent. The compound is relatively stable at temperatures between 0-5 °C, but decomposition accelerates significantly upon warming.[20] The decomposition can proceed through either a heterolytic or homolytic cleavage of the C-N bond, with the former leading to an aryl cation intermediate.[4]
Safety and Handling
Benzenediazonium chloride and its solutions require careful handling due to their toxicity and explosive nature.
-
Toxicity: The compound is highly toxic.[3]
-
Explosive Hazard: Dry benzenediazonium salts are explosive and sensitive to heat, friction, and shock.[3]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Engineering Controls: Work in a well-ventilated fume hood.[21]
-
Storage: Benzenediazonium chloride should not be stored as a solid. It should be prepared in a cold solution and used immediately.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of the critical properties and reactions of benzenediazonium chloride. For any specific application, it is imperative to consult the relevant safety data sheets and peer-reviewed literature.
References
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- 2. scienceinfo.com [scienceinfo.com]
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- 5. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 6. Cas 100-34-5,benzenediazonium chloride | lookchem [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. benzenediazonium chloride [chemister.ru]
- 9. academic.oup.com [academic.oup.com]
- 10. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. en.wikipedia.org [en.wikipedia.org]
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- 17. byjus.com [byjus.com]
- 18. chegg.com [chegg.com]
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